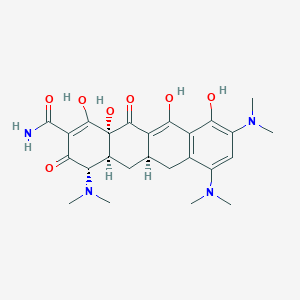![molecular formula C30H24O14 B13418402 (1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodelphinidin A1 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, and certain beverages like tea and wine. Prodelphinidin A1 is particularly notable for its potential health benefits, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prodelphinidin A1 typically involves the polymerization of flavan-3-ols such as gallocatechin and epigallocatechin. The process can be catalyzed by enzymes or chemical reagents. One common method involves the oxidative coupling of these monomers under controlled conditions to form the desired polymer .
Industrial Production Methods: Industrial production of prodelphinidin A1 often involves extraction from natural sources such as grape seeds, berries, and other plant materials. The extraction process usually includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Prodelphinidin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of prodelphinidin A1, which can have enhanced biological activities or improved stability .
Scientific Research Applications
Prodelphinidin A1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polymerization and antioxidant mechanisms.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating diseases like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties
Mechanism of Action
The mechanism of action of prodelphinidin A1 involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory and apoptotic pathways. This interaction helps in modulating cellular responses and protecting against oxidative damage .
Comparison with Similar Compounds
- Procyanidin B1
- Procyanidin B2
- Procyanidin C1
- Epicatechin
- Catechin
Comparison: Prodelphinidin A1 is unique due to its higher degree of polymerization and specific structural features that enhance its antioxidant properties. Compared to other proanthocyanidins, it has shown superior efficacy in certain biological assays, making it a promising candidate for various applications .
Properties
Molecular Formula |
C30H24O14 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2/t19-,24+,27+,29+,30-/m0/s1 |
InChI Key |
SJDDGZBVGOKCKT-AUAPZSSCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)

![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
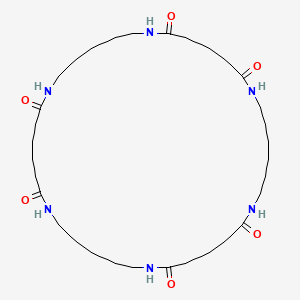

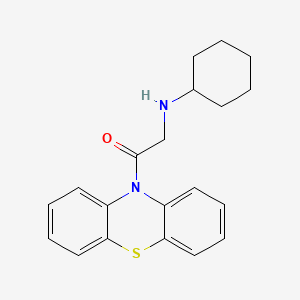
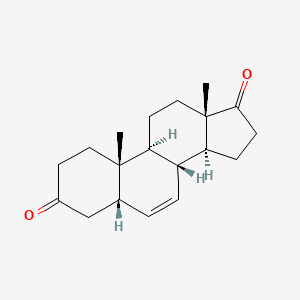
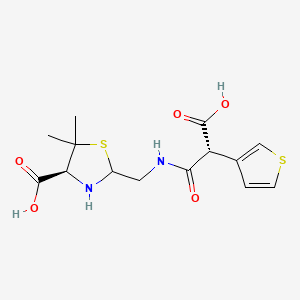
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
